molecular formula C18H19N5O2 B11327742 2-(3,5-dimethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide

2-(3,5-dimethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide

Cat. No.: B11327742
M. Wt: 337.4 g/mol
InChI Key: KHIRDCFRSSHNLC-UHFFFAOYSA-N
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Description

2-(3,5-DIMETHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROPANAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenoxy group, a tetrazole ring, and a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DIMETHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROPANAMIDE typically involves multiple steps. One common method includes the following steps:

    Preparation of 3,5-Dimethylphenol: This can be synthesized through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 3,5-Dimethylphenoxyacetic Acid: This involves the reaction of 3,5-dimethylphenol with chloroacetic acid in the presence of a base.

    Synthesis of 2-(3,5-Dimethylphenoxy)propanoic Acid: This step involves the esterification of 3,5-dimethylphenoxyacetic acid with propanol, followed by hydrolysis.

    Formation of 2-(3,5-Dimethylphenoxy)propanoyl Chloride: This is achieved by reacting 2-(3,5-dimethylphenoxy)propanoic acid with thionyl chloride.

    Synthesis of the Final Compound: The final step involves the reaction of 2-(3,5-dimethylphenoxy)propanoyl chloride with 4-(1H-1,2,3,4-tetrazol-1-yl)aniline in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-DIMETHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can yield amines.

Scientific Research Applications

2-(3,5-DIMETHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-DIMETHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-DIMETHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROPANAMIDE
  • 2-(3,5-DIMETHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BUTANAMIDE

Uniqueness

2-(3,5-DIMETHYLPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROPANAMIDE is unique due to its specific substitution pattern on the phenoxy group and the presence of the tetrazole ring. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[4-(tetrazol-1-yl)phenyl]propanamide

InChI

InChI=1S/C18H19N5O2/c1-12-8-13(2)10-17(9-12)25-14(3)18(24)20-15-4-6-16(7-5-15)23-11-19-21-22-23/h4-11,14H,1-3H3,(H,20,24)

InChI Key

KHIRDCFRSSHNLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C(=O)NC2=CC=C(C=C2)N3C=NN=N3)C

Origin of Product

United States

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